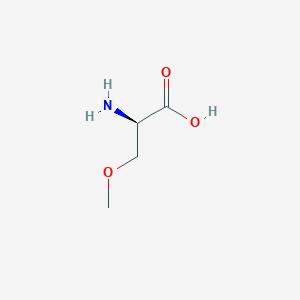

(R)-2-amino-3-methoxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.49 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTFCRCCPLEUQZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275854 | |

| Record name | O-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86118-11-8 | |

| Record name | O-Methyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86118-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Building Block

An In-depth Technical Guide to the Physicochemical Characteristics of O-methyl-D-serine

This guide provides a comprehensive technical overview of the core physicochemical characteristics of O-methyl-D-serine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights and detailed experimental methodologies. The structure is designed to logically present the properties of this important non-proteinogenic amino acid, grounding all claims in authoritative references and providing practical, self-validating protocols for its analysis.

O-methyl-D-serine is a derivative of the amino acid D-serine, where the hydrogen of the side-chain hydroxyl group is replaced by a methyl group. As a non-natural, chiral alpha-amino acid, it does not exist in nature but serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its most prominent application is as a key starting material for the synthesis of Lacosamide, an anticonvulsant medication used for treating epilepsy and neuropathic pain.[1] Furthermore, its structural relationship to D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, makes its derivatives valuable tools in neuroscience research.[3][4][5][6] Understanding its precise physicochemical properties is therefore paramount for its effective use in synthesis, quality control, and advanced research applications.

Core Molecular and Physicochemical Properties

The fundamental identity of O-methyl-D-serine is defined by its structure and resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility in various solvent systems, and the analytical methods required for its characterization.

Structural and Molecular Identity

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | (Derived) |

| Chemical Formula | C₄H₉NO₃ | [7][8] |

| Molecular Weight | 119.12 g/mol | [7][8] |

| CAS Number | 86123-95-7 (for Boc-protected form) | [9][10] |

| Canonical SMILES | COCC(C(=O)O)N | [8] |

| InChI Key | KNTFCRCCPLEUQZ-UHFFFAOYSA-N (for racemic) | [8] |

| Classification | Alpha-amino acid, Dialkyl ether | [2] |

Summary of Key Physicochemical Data

The following table summarizes critical experimental and predicted data for O-methyl-D-serine and its common derivatives, which are often encountered in synthesis and analysis.

| Parameter | Value | Compound Form & Conditions | Source(s) |

| Appearance | White to off-white powder/crystals | Free base or hydrochloride salt | [11] |

| Melting Point | 163-166 °C | D-Serine methyl ester hydrochloride | [12] |

| pKa | 3.52 ± 0.10 (Predicted) | Boc-protected form (carboxyl group) | [9] |

| Optical Rotation [α]²⁰/D | -4° | D-Serine methyl ester hydrochloride (c=4 in ethanol) | [12] |

| Solubility | Soluble in water | D-Serine | [13] |

Experimental Determination of Physicochemical Properties

The data presented above are derived from specific, validated experimental protocols. The following sections detail the methodologies for determining these key characteristics, providing both the procedural steps and the scientific rationale behind them.

Chirality and Specific Optical Rotation

As a chiral molecule, O-methyl-D-serine rotates plane-polarized light. The direction and magnitude of this rotation are fundamental properties used to confirm its enantiomeric identity and purity.

This protocol describes a standardized method for verifying the stereochemistry of O-methyl-D-serine or its derivatives.

-

Principle: A solution of a known concentration of the chiral analyte is placed in a polarimeter. The instrument measures the angle by which the plane of polarized light is rotated upon passing through the solution. The specific rotation is a standardized value calculated from this angle, the concentration, and the path length.

-

Instrumentation: Standard laboratory polarimeter with a sodium lamp (D-line, 589 nm).

-

Procedure:

-

Solution Preparation: Accurately weigh a sample of O-methyl-D-serine derivative (e.g., 400 mg of D-serine methyl ester hydrochloride) and dissolve it in a precise volume of a specified solvent (e.g., 10 mL of ethanol) in a volumetric flask. This corresponds to the concentration 'c' in g/mL.[12]

-

Instrument Calibration: Calibrate the polarimeter with a blank solvent cell to set the zero point.

-

Measurement: Fill the sample cell (of a known path length 'l' in decimeters) with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation angle 'α'.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c)

-

-

Interpretation: A negative value, such as the -4° reported for the D-serine methyl ester hydrochloride, confirms the levorotatory nature of this specific derivative under the measurement conditions.[12] The magnitude is a critical quality control parameter.

Acidity and pKa Determination

The pKa values of the carboxylic acid and amino groups are crucial for understanding the molecule's charge state at different pH levels, which influences its solubility, reactivity, and behavior in chromatographic separations.

This method establishes the dissociation constants by monitoring pH changes during titration with a strong base.

-

Principle: An acidic solution of the amino acid is titrated with a standardized strong base (e.g., NaOH). The pH is recorded after each addition of titrant. The resulting titration curve reveals the pKa values at the half-equivalence points.

-

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of O-methyl-D-serine in deionized, CO₂-free water to a known concentration (e.g., 0.1 M).

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add a standardized NaOH solution in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each increment of NaOH has been added and the reading has stabilized.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The midpoint of the first buffer region corresponds to pKa₁ (carboxyl group), and the midpoint of the second buffer region corresponds to pKa₂ (amino group).

-

-

Causality: The inflection points on the curve represent the equivalence points where the functional groups are fully deprotonated. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations, representing the point of maximum buffering capacity.

Caption: Workflow for pKa determination by potentiometric titration.

Analytical and Spectroscopic Characterization

A robust analytical profile is essential for confirming the identity, purity, and structure of O-methyl-D-serine. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and, critically, for separating the D- and L-enantiomers.[14][15] Since O-methyl-D-serine lacks a native chromophore for standard UV detection, a pre-column derivatization step is typically required.[14][16]

-

Principle: The analyte is first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column.

-

Derivatization Agent: A common choice is o-phthaldialdehyde (OPA) in combination with a chiral thiol like N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys).[16]

-

Procedure:

-

Sample Preparation: Prepare a solution of O-methyl-D-serine in a suitable buffer.

-

Derivatization: Mix the sample solution with the OPA/Boc-L-Cys reagent and allow it to react for a specific time under controlled conditions (e.g., room temperature for 2 hours).[17] The reaction must be carefully optimized as the stability of the derivatives can be time-limited.[16]

-

HPLC Analysis: Inject the derivatized sample onto a reversed-phase column (e.g., C18).

-

Mobile Phase: Use a gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile to elute the diastereomers.

-

Detection: Monitor the eluent using a fluorescence detector, as the OPA derivatives are highly fluorescent.

-

Quantification: The enantiomeric purity (or enantiomeric excess) is determined by comparing the peak areas of the two separated diastereomers.

-

-

Trustworthiness: This method is self-validating. The successful separation of a racemic (DL) standard into two distinct peaks confirms the method's ability to resolve the enantiomers. The retention times of the D,L* and L,L* diastereomers serve as reliable identifiers.[16]

Caption: Analytical workflow for chiral HPLC analysis.

Spectroscopic Identification

NMR provides unambiguous structural information. For O-methyl-D-serine, key expected signals in ¹H NMR (in D₂O) would include:

-

A singlet around 3.4 ppm for the methoxy (-OCH₃) protons.

-

A multiplet (doublet of doublets) for the alpha-proton (-CH).

-

Two distinct multiplets for the diastereotopic beta-protons (-CH₂-).

¹³C NMR would show four distinct signals corresponding to the four carbon atoms in the molecule.[18][19]

IR spectroscopy is used to confirm the presence of key functional groups. A typical spectrum would exhibit:

-

A broad band from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid and N-H stretches of the ammonium group (in zwitterionic form).

-

A strong C=O stretch from the carboxylate group around 1580-1650 cm⁻¹.

-

A C-O stretch from the ether linkage around 1100 cm⁻¹.[20]

Synthesis Pathway and Key Applications

Understanding the synthesis provides context for potential impurities and the importance of the analytical methods described.

Synthesis Overview

A common synthetic route involves the resolution of a racemic mixture, O-methyl-DL-serine.[1] This ensures high enantiomeric purity in the final product.

Caption: General workflow for the chiral resolution of O-methyl-D-serine.

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazards: O-methyl-D-serine is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][8]

-

Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. Specific storage temperatures may vary by supplier, with recommendations ranging from room temperature to 2-8°C.[9][21]

Conclusion

O-methyl-D-serine is more than a simple chemical intermediate; it is a precisely engineered chiral building block whose utility in pharmaceutical synthesis and research is directly dependent on its physicochemical properties. Its chirality, acidity, and spectral profile are defining characteristics that must be rigorously controlled and verified. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers to confidently characterize and utilize O-methyl-D-serine, ensuring both the integrity of their work and the quality of the resulting therapeutic agents and research outcomes.

References

- CN105949074A - Synthesis method of O-methyl-D-serine - Google P

-

O-Methylserine | C4H9NO3 | CID 88250 - PubChem - NIH. (URL: [Link])

-

IR spectra of methyl ester of L-serine (3, black) and its hydrochloride (2, grey). - ResearchGate. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre - AKJournals. (URL: [Link])

-

Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission | PNAS. (URL: [Link])

-

Showing metabocard for O-Methyl-DL-serine (HMDB0341365) - HMDB. (URL: [Link])

-

Synthesis of O-methyl-L-serine and N.alpha.-tert-butyloxycarbonyl-O-methyl-L-serine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC - NIH. (URL: [Link])

-

Investigating brain D-serine: advocacy for good practices - PMC - PubMed Central. (URL: [Link])

-

D-Amino Acids as Putative Neurotransmitters: Focus on D-Serine - ResearchGate. (URL: [Link])

-

DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem. (URL: [Link])

-

Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PubMed Central. (URL: [Link])

-

N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem. (URL: [Link])

-

1H NMR Spectrum (YMDB00284) - Yeast Metabolome Database. (URL: [Link])

-

Amino acid - Wikipedia. (URL: [Link])

-

d-Serine as a gliotransmitter and its roles in brain development and disease - Frontiers. (URL: [Link])

-

Is serine an optically active compund? Explain. - Quora. (URL: [Link])

-

d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (URL: [Link])

Sources

- 1. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 2. Human Metabolome Database: Showing metabocard for O-Methyl-DL-serine (HMDB0341365) [hmdb.ca]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boc-o-methyl-D-serine CAS#: 86123-95-7 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. D-丝氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. D-Serine | NMDA Receptors | Tocris Bioscience [tocris.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. akjournals.com [akjournals.com]

- 17. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR [m.chemicalbook.com]

- 19. N-Boc-D-serine methyl ester | C9H17NO5 | CID 377723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. chemimpex.com [chemimpex.com]

Navigating the Chiral Landscape: A Technical Guide to the Synthesis of (R)-2-amino-3-methoxypropanoic Acid

Introduction: The Significance of (R)-2-amino-3-methoxypropanoic Acid in Modern Drug Development

This compound, also known as O-methyl-D-serine, is a non-proteinogenic amino acid that has emerged as a critical chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Lacosamide, an antiepileptic drug used for the treatment of partial-onset seizures.[1] The precise stereochemistry of this intermediate is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are directly dependent on the correct enantiomeric form. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies to inform researchers, scientists, and drug development professionals in their synthetic strategy and process optimization.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral molecule like this compound necessitates a strategic approach that can effectively control the stereochemical outcome. The principal strategies employed in the synthesis of this valuable intermediate can be broadly categorized into three main approaches:

-

Chiral Pool Synthesis: This strategy leverages a readily available and enantiomerically pure natural product as the starting material. For the synthesis of this compound, the natural amino acid D-serine serves as an ideal chiral precursor.

-

De Novo Synthesis with Chemical Resolution: This approach involves the synthesis of a racemic mixture of the target molecule, followed by a resolution step to separate the desired enantiomer.

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to resolve a racemic mixture, offering a green and efficient alternative to classical chemical resolution.

This guide will now delve into the technical details of each of these synthetic pathways, providing experimental insights and comparative data to aid in the selection of the most appropriate route for a given research or development objective.

Pathway 1: Chiral Pool Synthesis from D-Serine

The utilization of D-serine as a chiral starting material is a highly attractive and commonly employed strategy for the synthesis of this compound. This approach capitalizes on the inherent chirality of D-serine to directly yield the desired enantiomer, thereby avoiding a separate resolution step. The overall transformation involves two key steps: protection of the amino group followed by methylation of the hydroxyl group.

Workflow for Chiral Pool Synthesis

Sources

Introduction: The Significance of Stereochemical Precision

An In-depth Technical Guide to the Enantioselective Synthesis of O-methyl-D-serine

O-methyl-D-serine is a non-proteinogenic α-amino acid that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key chiral building block for the synthesis of various bioactive molecules. Most notably, it is a critical intermediate in the manufacturing of Lacosamide, an important anti-epileptic drug used for the treatment of partial-onset seizures.[1][2] The biological activity of such pharmaceuticals is intrinsically linked to their stereochemistry; the desired therapeutic effect often resides in a single enantiomer, while the other may be inactive or even responsible for adverse effects. Consequently, the development of efficient, scalable, and highly stereoselective methods for producing enantiopure O-methyl-D-serine is a paramount objective for researchers and drug development professionals.

This guide provides an in-depth analysis of the principal strategies for the enantioselective synthesis of O-methyl-D-serine. We will move beyond simple procedural descriptions to explore the underlying principles, compare the strategic advantages of each approach, and provide field-proven protocols. The discussion will navigate through chemoenzymatic pathways, classical chemical resolutions, and chiral pool strategies, offering a comprehensive technical resource for scientists in the field.

Strategy 1: Chemoenzymatic Synthesis: Precision through Biocatalysis

The convergence of chemical synthesis and enzymatic catalysis offers a powerful and elegant solution to the challenge of enantioselectivity. This chemoenzymatic approach leverages the unparalleled stereospecificity of enzymes to resolve a racemic mixture produced through efficient chemical reactions. A highly effective method has been developed that produces O-methyl-D-serine with exceptional enantiopurity and yield, starting from the inexpensive commodity chemical, acrylamide.[1]

The core of this strategy is a dynamic kinetic resolution (DKR) process. A racemic mixture of O-methyl-DL-serine amide is subjected to a dual-enzyme system. A D-stereospecific amino-acid amidase selectively hydrolyzes the D-enantiomer of the amide to the desired O-methyl-D-serine. Simultaneously, an α-amino-ε-caprolactam racemase continuously converts the remaining L-enantiomer of the amide back into the racemic mixture. This dynamic process theoretically allows for the complete conversion of the racemate into the desired D-enantiomer, overcoming the 50% yield limitation of traditional kinetic resolutions.[1]

Workflow: Chemoenzymatic Synthesis

The overall process can be visualized as a four-stage sequence, culminating in the highly selective enzymatic resolution.

Caption: Chemoenzymatic synthesis of O-methyl-D-serine.

Experimental Protocol: Chemoenzymatic Resolution

This protocol is adapted from the principles described in the literature.[1]

-

Racemate Synthesis: Synthesize O-methyl-DL-serine amide from acrylamide via bromination, etherification with sodium methoxide, and subsequent ammonolysis.

-

Enzyme Solution Preparation: Prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).

-

Enzymatic Reaction:

-

Dissolve the O-methyl-DL-serine amide in the prepared buffer.

-

Add the α-amino-ε-caprolactam racemase and D-stereospecific amino-acid amidase. The optimal enzyme loading should be determined empirically.

-

Maintain the reaction at a constant temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction progress using HPLC with a chiral column to track the consumption of the L-amide and the formation of O-methyl-D-serine.

-

-

Work-up and Isolation:

-

Once the reaction reaches completion (typically >98% conversion), terminate the reaction by denaturing the enzymes (e.g., by acidification or heat).

-

Remove the denatured protein by centrifugation or filtration.

-

Adjust the pH of the supernatant to the isoelectric point of O-methyl-D-serine (approx. pH 5-6) to induce crystallization.

-

Isolate the product by filtration, wash with cold water or ethanol, and dry under vacuum.

-

Performance Data

| Parameter | Reported Value | Source |

| Enantiomeric Excess (ee) | >99.8% | [1] |

| Hydrolysis Yield | >98.5% | [1] |

| Overall Yield (from acrylamide) | 81.3% | [1] |

Strategy 2: Classical Resolution via Asymmetric Transformation

A more traditional yet effective method involves the synthesis of a racemic mixture followed by resolution using a chiral resolving agent. A patented method describes the synthesis of O-methyl-DL-serine from methyl acrylate, which is then resolved using D-tartaric acid.[3] This process is enhanced by the addition of salicylaldehyde, which facilitates an asymmetric transformation, improving the yield of the desired diastereomeric salt.

This approach relies on the differential solubility of the two diastereomeric salts formed between the racemic amino acid and the chiral acid. The O-methyl-D-serine-D-tartrate salt preferentially crystallizes from the solution, allowing for its separation. The salicylaldehyde is believed to form a Schiff base with the amino acid in solution, which can epimerize, thereby shifting the equilibrium in solution towards the desired D-enantiomer and increasing the yield of the crystallized salt beyond the 50% theoretical maximum.[3]

Workflow: Chemical Resolution

Caption: Chemical resolution of O-methyl-DL-serine.

Experimental Protocol: Asymmetric Transformation and Resolution

This protocol is based on the methodology outlined in the patent literature.[3]

-

Racemate Synthesis: Prepare O-methyl-DL-serine from methyl acrylate as described.[3]

-

Salt Formation and Crystallization:

-

In a reaction vessel, add acetic acid as the solvent.

-

Add the synthesized O-methyl-DL-serine, D-tartaric acid, and salicylaldehyde. A typical molar ratio is approximately 1:1-1.1:0.03 (Amino Acid : Tartaric Acid : Salicylaldehyde).[3]

-

Heat the mixture to 60-70°C and stir for 8-12 hours to allow for the asymmetric transformation and salt formation.[3]

-

Cool the reaction mixture slowly to induce crystallization.

-

Isolate the precipitated O-methyl-D-serine double salt by filtration and wash with a suitable solvent.

-

-

Liberation of the Free Amino Acid:

-

Dissolve the isolated salt in a methanol/water solution (e.g., 70% methanol).[3]

-

Adjust the pH to 7-8 using ammonium hydroxide to neutralize the tartaric acid and break the salt.[3]

-

The free O-methyl-D-serine will precipitate from the solution.

-

Isolate the final product by filtration, wash, and dry.

-

Performance Data

| Parameter | Reported Value | Source |

| Chiral Purity | >99.9% | [3] |

| Reaction Temperature | 60-70 °C | [3] |

| Reaction Time | 8-12 hours | [3] |

| Key Reagents | D-Tartaric Acid, Salicylaldehyde | [3] |

Strategy 3: Chiral Pool Synthesis: Nature's Starting Blocks

The chiral pool synthesis strategy leverages readily available, enantiomerically pure compounds from nature—such as amino acids, sugars, or terpenes—as starting materials.[4][5] For O-methyl-D-serine, the logical starting point is either D-serine itself or the more abundant L-serine, which would require an inversion of stereochemistry at a suitable point in the synthesis.

This approach avoids a resolution step entirely, as the chirality is built-in from the start. However, it necessitates a sequence of protection and deprotection steps to modify the functional groups selectively. A critical step is the O-methylation of the serine hydroxyl group. This reaction must be performed under conditions that prevent racemization of the sensitive α-carbon. While classic methods like Williamson ether synthesis can be harsh, milder protocols, such as using silver(I) oxide (Ag₂O) and methyl iodide (Kuhn's method), can be effective but are often expensive, posing a challenge for scalability.[2]

Workflow: Chiral Pool Synthesis from L-Serine

Caption: Conceptual workflow for chiral pool synthesis of O-methyl-D-serine.

Experimental Protocol: Key Steps (Protection & Methylation)

This protocol outlines the initial protection and methylation steps based on standard procedures.[6]

-

N-Boc Protection:

-

Dissolve L-serine in a 1N NaOH solution and cool in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane.

-

Stir the two-phase mixture, allowing it to warm to room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the N-Boc-L-serine product.

-

-

Esterification:

-

Dissolve the N-Boc-L-serine in DMF.

-

Add potassium carbonate, followed by methyl iodide at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion to yield N-Boc-L-serine methyl ester.

-

-

O-Methylation (Mild Conditions):

-

Dissolve the N-Boc-L-serine methyl ester in a suitable solvent (e.g., DMF or CH₂Cl₂).

-

Add silver(I) oxide (Ag₂O) followed by an excess of methyl iodide.

-

Stir the suspension at room temperature, protecting from light, until the starting material is consumed (monitored by TLC).

-

Filter off the silver salts and concentrate the filtrate to obtain the protected, O-methylated product, which can be carried forward.

-

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends critically on the specific requirements of the project, including scale, cost, and available equipment.

| Strategy | Key Advantages | Key Disadvantages | Best Suited For |

| Chemoenzymatic | Extremely high enantioselectivity (>99.8% ee). High theoretical yield (>98%). Uses inexpensive starting materials. Environmentally benign (aqueous conditions). | Requires specific enzymes which may not be readily available or may require optimization. Initial process development can be intensive. | Industrial-scale, green chemistry-focused manufacturing where high purity and yield are paramount. |

| Chemical Resolution | Can achieve very high chiral purity (>99.9%). Well-established and robust chemical transformations. | Theoretical yield is often limited, although asymmetric transformation improves it. Can be solvent and reagent intensive. May require multiple recrystallizations. | Lab-scale to medium-scale production where high final purity is the primary driver and the cost of resolving agents is acceptable. |

| Chiral Pool | Avoids a resolution step, which can simplify purification. Chirality is controlled from the outset. | Can involve numerous protection/deprotection steps, increasing step count and reducing overall yield. Risk of racemization during functional group manipulation. Cost of chiral starting material can be high. | Synthesis of analogues and derivatives where the core chiral scaffold is retained. Scenarios where stereochemical inversion is well-established. |

Conclusion and Future Outlook

The enantioselective synthesis of O-methyl-D-serine is a well-addressed challenge with several viable and robust solutions. For large-scale, cost-effective, and environmentally conscious production, the chemoenzymatic method stands out as the superior strategy .[1] Its ability to deliver near-perfect enantioselectivity and exceptionally high yields through dynamic kinetic resolution represents the state-of-the-art in modern pharmaceutical manufacturing.

Classical chemical resolution remains a reliable and effective tool, particularly when the highest possible chemical and chiral purity is required and when process development time is a constraint.[3] The chiral pool approach, while conceptually elegant, often presents practical challenges related to step economy and the risk of racemization, making it more suitable for smaller-scale or discovery-phase chemistry.[2]

Future research will likely focus on refining these existing methods and exploring novel asymmetric catalytic approaches. The development of a direct, highly efficient catalytic asymmetric synthesis from a simple prochiral starting material could further reduce step counts and costs, representing the next frontier in the synthesis of this critical pharmaceutical intermediate.

References

-

An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine. ResearchGate. Available from: [Link]

- CN105949074A - Synthesis method of O-methyl-D-serine. Google Patents.

-

Enantiodivergent synthesis of α-methyl serine. ResearchGate. Available from: [Link]

-

Serine racemase: A glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. PNAS. Available from: [Link]

-

Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. ResearchGate. Available from: [Link]

-

Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Asymmetric Synthesis. University of Windsor. Available from: [Link]

-

O-tert-Butyl-D-serine Methyl Ester Hydrochloride: Your Premier Partner in Peptide Synthesis. Okchem.com. Available from: [Link]

-

Chiral pool. Wikipedia. Available from: [Link]

-

The Role of D-Serine in Neurotransmitter Synthesis and Pharmaceutical Applications. Okchem.com. Available from: [Link]

-

Asymmetric Synthesis. University of Windsor. Available from: [Link]

-

Serine chirality guides metabolic flow between one-carbon metabolism and neuromodulator synthesis. bioRxiv. Available from: [Link]

-

Showing metabocard for O-Methyl-DL-serine (HMDB0341365). Human Metabolome Database. Available from: [Link]

-

Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. Available from: [Link]

-

Asymmetric-Synthesis. University of Oxford. Available from: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available from: [Link]

-

D-serine is synthesized in astrocytes by serine racemase, an enzyme... ResearchGate. Available from: [Link]

-

The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. MDPI. Available from: [Link]

-

Catalyzed Enantioselective Organic Synthesis. Molecules. Available from: [Link]

-

Enzymatic strategies for asymmetric synthesis. Natural Product Reports. Available from: [Link]

-

A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. Angewandte Chemie International Edition. Available from: [Link]

-

N-Boc-L-serine methyl ester. Organic Syntheses. Available from: [Link]

-

Enantioselective inhibition of D-serine transport by (S)-ketamine. European Journal of Pharmacology. Available from: [Link]

-

D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences. Available from: [Link]

-

The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences. Available from: [Link]

-

Alkanolamine. Wikipedia. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. Chiral pool - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to (R)-2-amino-3-methoxypropanoic Acid (CAS 86118-11-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-2-amino-3-methoxypropanoic acid, a chiral non-proteinogenic amino acid of significant interest in modern pharmaceutical development. Moving beyond a simple data sheet, this document synthesizes critical information on its synthesis, analytical characterization, and biological relevance, offering field-proven insights to guide researchers in its effective application.

Introduction and Strategic Importance

This compound, also known as O-Methyl-D-serine, is a pivotal chiral building block. Its primary significance lies in its role as a key intermediate in the synthesis of the anticonvulsant drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)[1][2]. The precise stereochemistry and functionality of this molecule are paramount, as they directly dictate the efficacy and safety of the final active pharmaceutical ingredient (API)[3]. Beyond this well-defined application, its structural similarity to D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, opens avenues for its investigation as a potential modulator of glutamatergic neurotransmission[4]. This guide will delve into both its established synthetic utility and its prospective biological activities.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, reaction setup, and analytical development.

| Property | Value | Source(s) |

| CAS Number | 86118-11-8 | N/A |

| Molecular Formula | C₄H₉NO₃ | N/A |

| Molecular Weight | 119.12 g/mol | N/A |

| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | [5] |

| Synonyms | O-Methyl-D-serine, H-D-Ser(Me)-OH | N/A |

| Appearance | White to off-white solid/powder | [6] |

| Boiling Point | 260.6 °C at 760 mmHg | N/A |

| pKa | 2.10 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in water (≥ 100 mg/mL) | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | N/A |

Synthesis and Chiral Control

The enantiopure synthesis of this compound is a critical step in the manufacturing of Lacosamide. Several strategies have been developed, each with distinct advantages concerning cost, scalability, and stereochemical fidelity.

Chemical Synthesis via Racemic Route and Chiral Resolution

A robust and scalable method involves the initial synthesis of the racemic mixture (O-methyl-DL-serine), followed by chiral resolution. A patented method provides a clear workflow for this approach[7].

Workflow: Chemical Synthesis and Resolution

Caption: Chemical synthesis of this compound.

Detailed Protocol: Chemical Synthesis and Resolution [7]

-

Step 1: Synthesis of O-methyl-DL-serine (Racemate)

-

Charge a reaction vessel with acrylic acid methyl ester.

-

Raise the temperature to approximately 50°C and slowly add bromine to perform an addition reaction.

-

After the reaction, remove excess bromine via vacuum distillation.

-

To the residue, add methanol and cool the mixture to between -20°C and -10°C.

-

Add sodium methoxide to initiate an alcoholysis reaction.

-

Following the reaction, remove methanol by vacuum distillation.

-

Add ammonium hydroxide to the residue for ammonolysis.

-

Concentrate the solution through crystallization to obtain O-methyl-DL-serine.

-

-

Step 2: Chiral Resolution

-

In a separate reaction vessel, add acetic acid.

-

Sequentially add the synthesized O-methyl-DL-serine, D-tartaric acid, and a catalytic amount of salicylaldehyde.

-

Heat the mixture to approximately 65°C and hold for 10 hours.

-

Cool the reaction mixture to 20°C to induce crystallization of the O-methyl-D-serine double salt.

-

Separate the crystallized double salt by filtration.

-

Dissolve the O-methyl-D-serine double salt in a 70% (v/v) methanol-water solution.

-

Adjust the pH to 7-8 using ammonium hydroxide to precipitate the free amino acid.

-

Isolate the final product, this compound, by filtration, yielding a product with high content (>98.5%) and excellent chiral purity (>99.9%).

-

Causality Insight: The use of D-tartaric acid as a resolving agent is a classic and cost-effective method for separating enantiomeric amino acids. The salicylaldehyde likely facilitates the formation of a transient Schiff base, which, in conjunction with the tartaric acid, forms diastereomeric salts with significantly different solubilities, allowing for efficient separation by crystallization.

Chemoenzymatic Synthesis

A more elegant and highly stereospecific approach is the chemoenzymatic method. This process utilizes enzymes to achieve high enantiomeric excess, often under milder reaction conditions[8][9].

Workflow: Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of O-Methyl-D-serine.

Protocol Overview: Chemoenzymatic Synthesis [8]

-

Chemical Steps: Starting from inexpensive acrylamide, a three-step chemical synthesis involving bromination, etherification, and ammonolysis is performed to produce the racemic intermediate, O-methyl-DL-serine amide.

-

Enzymatic Resolution: A dual-enzyme system is employed.

-

α-amino-ε-caprolactam racemase continuously converts the L-enantiomer of the serine amide into the D-enantiomer.

-

D-stereospecific amino-acid amidase selectively hydrolyzes only the D-enantiomer of the amide to the desired carboxylic acid, this compound.

-

Causality Insight: This is a dynamic kinetic resolution. The racemase ensures that the entire racemic substrate pool is available for conversion, while the high stereospecificity of the D-amidase ensures that only the desired (R)-enantiomer is produced as the final acid. This allows for a theoretical yield approaching 100% for the desired enantiomer, a significant advantage over classical resolution which has a maximum theoretical yield of 50%.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and particularly the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Workflow: Chiral HPLC Analysis

Caption: Workflow for chiral purity analysis by HPLC.

Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation and Column:

-

HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

-

Chiral Stationary Phase (CSP) Column: A crown-ether-based column (e.g., ChiroSil® SCA(-)) or a polysaccharide-based CSP (e.g., based on cellulose or amylose derivatives) is recommended. These are known to be effective for the separation of amino acids and their derivatives[8].

-

-

Chromatographic Conditions (Starting Point for Method Development):

-

Mobile Phase: A mixture of Methanol and Water (e.g., 80:20 v/v) containing a small amount of acid (e.g., 5 mM Perchloric Acid or 0.1% Formic Acid) to ensure protonation of the amino group. The exact ratio will require optimization.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV at a low wavelength (e.g., 210 nm) or MS detection.

-

Injection Volume: 5-10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

To validate the separation, prepare a solution of the racemic O-methyl-DL-serine at the same concentration.

-

Filter the sample solutions through a 0.45 µm syringe filter prior to injection.

-

-

System Validation and Analysis:

-

Inject the racemic mixture to confirm the separation of the two enantiomers into distinct peaks. The resolution between the peaks should be ≥ 1.5.

-

Inject the sample of this compound.

-

The enantiomeric excess (ee%) is calculated from the peak areas of the R and S enantiomers using the formula: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

-

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific published spectrum for the free amino acid is not readily available, the expected 1H NMR signals for this compound would include:

-

A singlet for the methoxy (-OCH₃) protons.

-

A multiplet (likely a doublet of doublets) for the diastereotopic protons of the -CH₂- group.

-

A multiplet (likely a triplet or doublet of doublets) for the α-proton (-CH-). The exact chemical shifts will be dependent on the solvent and pH.

Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS would likely involve neutral losses characteristic of amino acids, such as the loss of water (H₂O) and formic acid (HCOOH) or its methyl ester equivalent[13][14].

Biological Activity and Mechanism of Action: A Hypothesis Grounded in D-Serine Neurobiology

While this compound is primarily utilized as a synthetic intermediate, its structural similarity to D-serine warrants a discussion of its potential intrinsic biological activity. D-serine is a well-established endogenous co-agonist at the glycine binding site of the NMDA receptor, a key ionotropic glutamate receptor essential for excitatory neurotransmission and synaptic plasticity[4].

Hypothesized Mechanism of Action:

It is hypothesized that this compound may act as a modulator of the NMDA receptor. The core D-serine structure, comprising the α-amino and carboxylate groups, is essential for binding to the GluN1 subunit of the NMDA receptor[15]. The critical question is the impact of the O-methylation.

-

The Role of the Hydroxyl Group: The hydroxyl group of D-serine is known to form hydrogen bonds within the binding pocket of the GluN1 subunit[16].

-

Effect of O-Methylation: The replacement of the hydroxyl proton with a methyl group eliminates a hydrogen bond donor and introduces a bulkier, more lipophilic group. This modification would almost certainly alter the binding affinity and efficacy compared to D-serine. It is plausible that O-Methyl-D-serine could act as a partial agonist or even an antagonist at the glycine site of the NMDA receptor.

Signaling Pathway Context: Glutamatergic Synapse

The activation of the NMDA receptor is a cornerstone of glutamatergic signaling, leading to calcium influx and the initiation of downstream cascades involved in processes like Long-Term Potentiation (LTP), which is crucial for learning and memory[17].

Caption: Hypothesized modulation of the NMDA receptor within the glutamatergic synapse.

Further research, such as competitive binding assays and electrophysiological studies, would be required to elucidate the precise nature of the interaction between this compound and the NMDA receptor. Such studies could reveal novel therapeutic applications for this molecule beyond its role as a synthetic precursor.

Conclusion

This compound is a compound of high value to the pharmaceutical industry, primarily due to its indispensable role in the stereospecific synthesis of Lacosamide. The methodologies for its synthesis, particularly chemoenzymatic routes, offer elegant solutions for achieving high chiral purity on a large scale. Furthermore, its structural relationship to the neuromodulator D-serine suggests a potential for direct interaction with the glutamatergic system, representing an underexplored area for future research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge required to confidently synthesize, analyze, and explore the full potential of this versatile chiral building block.

References

-

Dannhardt, G., & Kohl, B. (1998). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Current Medicinal Chemistry, 5(4), 253-263. [Link]

-

Eureka. (2016). Lacosamide synthesis method. Patsnap. [Link]

-

Furukawa, H., Singh, S. K., Mancusso, R., & Gouaux, E. (2005). Subunit arrangement and function in NMDA receptors. Nature, 438(7065), 185–192. [Link]

-

Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. [Link]

-

Leeson, P. D., & Iversen, L. L. (1994). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry, 37(24), 4053–4067. [Link]

-

Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound Hydrochloride in Modern Pharmaceutical Manufacturing. Retrieved January 9, 2026, from [Link]

-

Papouin, T., Ladépêche, L., Ruel, J., Sacchi, S., Labasque, M., Hanini, M., Groc, L., Pollegioni, L., Mothet, J. P., & Oliet, S. H. (2012). Synaptic and extrasynaptic NMDA receptors are gated by different endogenous coagonists. Cell, 150(3), 633–646. [Link]

-

Regan, M. C., Romero-Hernandez, A., & Furukawa, H. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1079-1093. [Link]

-

ResearchGate. (2015). An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine. [Link]

-

ResearchGate. (2015). An efficient chemoenzymatic method to prepare optically active O-methyl-L-serine. [Link]

-

ResearchGate. (n.d.). Schematic diagram of D-serine signaling at a glutamatergic synapse. Retrieved January 9, 2026, from [Link]

-

Sasabe, J., Miyoshi, Y., Suzuki, M., & Mita, M. (2014). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 1, 134–137. [Link]

-

Szolomajer-Csikós, O., et al. (2015). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-Column Derivatization Agent. Journal of Chromatographic Science, 53(8), 1253-1258. [Link]

-

University of California, Davis. (n.d.). MS/MS fragmentation. Fiehn Lab. Retrieved January 9, 2026, from [Link]

- Wang, L., et al. (2016). Synthesis method of O-methyl-D-serine.

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 9, 2026, from [Link]

-

Sano, S., et al. (2009). Chemoenzymatic Synthesis of α-Substituted Serines Enantiodivergent Transformation. The Open Organic Chemistry Journal, 3, 22-34. [Link]

-

Hamase, K., et al. (2018). Multi-Dimensional HPLC Analysis of Serine Containing Chiral Dipeptides in Japanese Traditional Amber Rice Vinegar. Journal of Chromatography B, 1083, 134-141. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Romero-Hernandez, A., et al. (2021). Excitatory and inhibitory D-serine binding to the NMDA receptor. bioRxiv. [Link]

-

Adooq Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved January 9, 2026, from [Link]

-

Snyder, S. H., & Kim, P. M. (2000). D-serine as a putative glial neurotransmitter. Neurochemical Research, 25(5), 553–558. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | C4H10ClNO3 | CID 56965747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MS/MS/MS reveals false positive identification of histone serine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lacosamide synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 11. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Methylated Amino Acid

An In-depth Technical Guide to the Molecular Structure of O-methyl-D-serine

For Researchers, Scientists, and Drug Development Professionals

O-methyl-D-serine is a non-proteinogenic, chiral amino acid derivative that has garnered significant attention in the pharmaceutical industry. As a key chiral building block, its precise molecular structure is fundamental to its utility, most notably as a critical intermediate in the synthesis of the antiepileptic drug Lacosamide.[1] Unlike the canonical L-amino acids that form the basis of proteins, O-methyl-D-serine belongs to the class of D-amino acids, which play crucial roles in biological processes, including neurotransmission.[2] The substitution of the side-chain hydroxyl proton of D-serine with a methyl group fundamentally alters its chemical properties, preventing unwanted side reactions and providing a stable scaffold for multi-step chemical syntheses.[3] This guide provides an in-depth analysis of the molecular structure of O-methyl-D-serine, from its fundamental properties and stereochemistry to its conformational landscape and role in drug development.

Core Molecular Properties

O-methyl-D-serine is a relatively small molecule, but its specific arrangement of atoms is critical to its function. Its fundamental properties provide a baseline for understanding its behavior in chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [4][5][6] |

| Molecular Weight | 119.12 g/mol | [4][5][6] |

| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | [4][5] |

| CAS Number | Not Available (for D-isomer) | [1] |

| Synonyms | O-Methyl-D-serine, (R)-2-amino-3-methoxypropanoic acid | [1] |

Stereochemistry: The Defining "D" Configuration

The biological and chemical utility of O-methyl-D-serine is intrinsically linked to its stereochemistry. As with most amino acids (except glycine), the α-carbon of O-methyl-D-serine is a chiral center, bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and the methoxymethyl side chain.[7] This arrangement gives rise to two non-superimposable mirror images, or enantiomers: O-methyl-D-serine and O-methyl-L-serine.[2]

The "D" designation refers to the absolute configuration at the α-carbon, which is (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is paramount, as enzymes and receptors in biological systems are highly stereoselective. For instance, the synthesis of Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, requires the (R)-configuration of its O-methyl-serine precursor to achieve its therapeutic effect.[8][9] Using the incorrect enantiomer would result in a therapeutically inactive or potentially harmful compound.

Caption: Chiral relationship between D- and L-enantiomers.

Three-Dimensional Structure: A Conformational Perspective

The functionality of O-methyl-D-serine is dictated not just by its connectivity but by its preferred three-dimensional shape or conformation. While a definitive crystal structure for O-methyl-D-serine is not publicly available, its geometry can be reliably predicted from data on D-serine and computational models.[10][11]

Predicted Molecular Geometry

The molecule is not static; it exists as an ensemble of conformations arising from rotation around its single bonds. The key dihedral angles that define its shape are:

-

Ψ (Psi): N—Cα—C—O

-

Φ (Phi): C—N—Cα—C

-

χ¹ (Chi-1): N—Cα—Cβ—O

-

χ² (Chi-2): Cα—Cβ—O—C(methyl)

Conformational analysis, often performed using Density Functional Theory (DFT), helps identify the lowest energy (most stable) conformers.[12] For serine derivatives, intramolecular hydrogen bonding between the amino group, carboxyl group, and the side-chain oxygen plays a critical role in stabilizing certain conformations.[13] The methylation of the side-chain hydroxyl group to an ether reduces its hydrogen bond donating ability but retains its accepting capability, influencing the conformational landscape.

| Parameter | Predicted Value | Basis of Prediction |

| Bond Length (N—Cα) | ~1.48 Å | Based on L-serine crystal structure data.[10] |

| Bond Length (Cα—C) | ~1.51 Å | Based on L-serine crystal structure data.[10] |

| Bond Length (Cα—Cβ) | ~1.53 Å | Based on DFT calculations for serine.[11] |

| Bond Angle (N—Cα—C) | ~108-110° | Based on L-serine crystal structure data.[10] |

| Key Torsion (N—Cα—Cβ—O) | ~60°, 180°, -60° | Stable rotamers predicted by computational studies on serine-containing peptides.[12] |

Physicochemical Properties

The physical and chemical properties of O-methyl-D-serine influence its handling, reactivity, and formulation.

| Property | Value / Observation | Source(s) |

| Appearance | White to off-white powder | [6] |

| pKa (Strongest Acidic) | ~2.21 (Predicted) | [1] |

| pKa (Strongest Basic) | ~8.82 (Predicted) | [1] |

| logP | -3.1 (Predicted) | [1] |

| Solubility | Expected to be soluble in water. The solubility of racemic (DL)-serine is significantly lower than that of the pure enantiomers, a property that can be exploited in resolution.[14] |

Spectroscopic Signature for Structural Confirmation

Confirming the structure and purity of O-methyl-D-serine relies on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the covalent structure of the molecule. While a public experimental spectrum for O-methyl-D-serine is not available, its ¹H and ¹³C NMR spectra can be accurately predicted based on the spectra of D-serine and its esters.[15][16][17]

Predicted ¹H NMR Assignments (in D₂O):

-

α-H: A triplet or doublet of doublets around 4.1-4.3 ppm.

-

β-CH₂: Two diastereotopic protons appearing as a multiplet around 3.8-4.0 ppm.

-

O-CH₃: A sharp singlet around 3.4 ppm.

Predicted ¹³C NMR Assignments (in D₂O):

-

Carbonyl (C=O): ~172-175 ppm.

-

α-Carbon: ~56-58 ppm.

-

β-Carbon: ~70-72 ppm.

-

Methoxy Carbon (O-CH₃): ~59-61 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For O-methyl-D-serine (C₄H₉NO₃), the expected monoisotopic mass is 119.058 m/z.[4][5] Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at approximately 120.065 m/z.

Synthesis and Purification: Controlling the Structure

The production of enantiomerically pure O-methyl-D-serine is a critical step for its use in pharmaceutical synthesis. Two primary routes are employed: direct synthesis from D-serine or resolution of a racemic mixture.

Protocol 1: Chiral Resolution of O-methyl-DL-serine

This method involves synthesizing the racemic mixture and then separating the D- and L-enantiomers. The separation relies on forming diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by fractional crystallization.[3][18]

Sources

- 1. Human Metabolome Database: Showing metabocard for O-Methyl-DL-serine (HMDB0341365) [hmdb.ca]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. O-Methylserine | C4H9NO3 | CID 88250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-O-Methylserine | C4H9NO3 | CID 97963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-Methyl-DL-serine 19794-53-7 [sigmaaldrich.com]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. US9447024B1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 9. US20130102811A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Density Functional Calculations for Amino Acids [itp.uni-frankfurt.de]

- 12. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003406) [hmdb.ca]

- 16. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]

- 17. D-Serine(312-84-5) 1H NMR [m.chemicalbook.com]

- 18. EP2487152A1 - Process for the preparation of Lacosamide including resolution of O-methyl-DL-serine - Google Patents [patents.google.com]

(R)-2-amino-3-methoxypropanoic Acid: A Chiral Keystone in Pharmaceutical Synthesis and a Subject of Neurological Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-3-methoxypropanoic acid, also known as O-methyl-D-serine, is a chiral amino acid derivative that holds a significant position in the landscape of pharmaceutical manufacturing. Its primary and most well-documented role is as a critical starting material in the synthesis of the antiepileptic drug, Lacosamide. The stereochemical integrity of this compound is paramount, as it dictates the chirality and, consequently, the therapeutic efficacy of the final active pharmaceutical ingredient (API). While its application in chemical synthesis is firmly established, its intrinsic biological functions remain a nascent field of investigation. This technical guide provides a comprehensive overview of the established role of this compound in pharmaceutical synthesis, the mechanism of action of its principal derivative, Lacosamide, and explores its potential, yet largely uninvestigated, biological significance by drawing parallels with its structural analog, D-serine, a known neuromodulator.

Physicochemical Properties and Identification

This compound is a non-proteinogenic amino acid. For researchers, it is commonly supplied as a hydrochloride salt to improve its stability and solubility.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-methoxypropanoic acid | |

| Synonyms | O-Methyl-D-serine, D-Serine O-methyl ether | |

| CAS Number | 86118-10-7 (for hydrochloride) | |

| Molecular Formula | C4H9NO3 | |

| Molecular Weight | 119.12 g/mol | |

| Appearance | White to off-white solid | [1][2] |

| Solubility | Soluble in water | [2] |

The Cornerstone of Lacosamide Synthesis: A Pharmaceutical Perspective

The most significant and commercially relevant role of this compound is as a key chiral building block in the synthesis of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide)[3][4]. Lacosamide is an anticonvulsant medication used for the treatment of partial-onset seizures and neuropathic pain[3]. The stereospecificity of Lacosamide is crucial for its therapeutic activity, and thus, the synthesis begins with the optically pure (R)-enantiomer of 2-amino-3-methoxypropanoic acid[5].

Synthetic Pathway Overview

The synthesis of Lacosamide from this compound generally involves a multi-step process that preserves the chiral center. While various specific methodologies exist under patent protection, a generalized and illustrative pathway is outlined below. The core transformations involve the protection of the amino group, activation of the carboxylic acid, amidation with benzylamine, and subsequent deprotection and acetylation.

Sources

- 1. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 2. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 3. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

O-Methyl-D-serine: An In-Depth Technical Guide on a Novel NMDA Receptor Ligand

An enigma in neuroscience, O-methyl-D-serine has emerged from the shadow of its more famous parent compound, D-serine, to carve its own niche as a key intermediate in the synthesis of anticonvulsant medications and a putative antagonist at the N-methyl-D-aspartate (NMDA) receptor's glycine site. This guide provides a comprehensive overview of the discovery, history, and evolving understanding of O-methyl-D-serine for researchers, scientists, and drug development professionals.

While the endogenous D-amino acid D-serine is well-established as a crucial co-agonist for the activation of NMDA receptors, the scientific community's exploration of its methylated derivative, O-methyl-D-serine, has followed a more recent and distinct trajectory.[1][2][3] Primarily driven by its pivotal role in the chemical synthesis of the anticonvulsant drug Lacosamide, the independent pharmacological profile of O-methyl-D-serine is an area of growing interest.

A Serendipitous Emergence: From Synthesis Intermediate to Potential Neuromodulator

The history of O-methyl-D-serine is intrinsically linked to the development of novel therapeutics for epilepsy. Its synthesis is a critical step in the manufacturing of Lacosamide, a functionalized amino acid that has gained prominence in the treatment of partial-onset seizures. Various synthetic routes to Lacosamide rely on the initial preparation of O-methyl-D-serine, often starting from D-serine itself.

Key Synthetic Approaches

The synthesis of O-methyl-D-serine is a multi-step process that has been optimized to ensure high yield and chiral purity. A common method involves the protection of the amino group of D-serine, followed by methylation of the hydroxyl group and subsequent deprotection.

A Generalized Synthetic Protocol:

-

Amino Group Protection: D-serine is reacted with a suitable protecting agent, such as di-tert-butyl dicarbonate (Boc anhydride), to protect the amino group.

-

O-Methylation: The protected D-serine is then treated with a methylating agent, like methyl iodide, in the presence of a base to form the methyl ether.

-

Deprotection: The protecting group on the amine is removed, typically under acidic conditions, to yield O-methyl-D-serine.

A patented method for the synthesis of O-methyl-D-serine involves the following steps:

-

Reaction of methyl acrylate with bromine, followed by alcoholysis with methanol and sodium methoxide, and subsequent ammonolysis to produce O-methyl-DL-serine.

-

Chiral resolution of the racemic mixture using D-tartaric acid and salicylaldehyde to obtain the O-methyl-D-serine double salt.

-

Liberation of O-methyl-D-serine from its salt by adjusting the pH with ammonium hydroxide.

This process is noted for its mild reaction conditions and the high chiral purity of the final product.

The NMDA Receptor Glycine Site: A Target for Modulation

The NMDA receptor is a crucial player in excitatory synaptic transmission and plasticity in the central nervous system.[1][2] A unique feature of this receptor is its requirement for the binding of both glutamate and a co-agonist to its glycine binding site for activation.[1][2] While glycine and D-serine are the primary endogenous co-agonists, the structural modification of these molecules can lead to compounds with antagonist properties.

It has been suggested that O-methyl-D-serine acts as a novel antagonist at the NMDA receptor glycine site. This assertion, however, requires more extensive validation through rigorous pharmacological studies.

Unraveling the Pharmacological Profile: An Area of Active Investigation

While its role as a synthetic intermediate is well-documented, the detailed pharmacological characterization of O-methyl-D-serine is still in its nascent stages. To fully understand its potential as a research tool or therapeutic agent, further investigation into its binding affinity, functional activity, and in vivo effects is necessary.

Future Directions for Research

-

Binding Affinity Studies: Quantitative analysis of the binding affinity of O-methyl-D-serine for the NMDA receptor glycine site is essential to determine its potency. Competitive binding assays using radiolabeled glycine site antagonists would provide crucial Ki or IC50 values.

-

Functional Characterization: In vitro electrophysiological studies, such as two-electrode voltage clamp recordings in Xenopus oocytes or patch-clamp recordings in cultured neurons, are needed to definitively characterize O-methyl-D-serine as a competitive antagonist, partial agonist, or allosteric modulator of the NMDA receptor.

-

In Vivo Studies: Investigating the effects of O-methyl-D-serine on synaptic plasticity, such as long-term potentiation (LTP), and on animal models of neurological disorders will shed light on its potential physiological and pathophysiological roles.

Visualizing the Interaction: A Hypothetical Model

The interaction of O-methyl-D-serine with the NMDA receptor glycine site can be conceptualized as a competitive antagonism against the endogenous co-agonist D-serine.

Caption: Hypothetical interaction of O-methyl-D-serine at the NMDA receptor.

Experimental Protocols: A Framework for Investigation

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol outlines a method to determine the binding affinity of O-methyl-D-serine for the glycine binding site of the NMDA receptor.

-

Membrane Preparation: Isolate synaptic plasma membranes from rat forebrain tissue.

-

Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-acetate, pH 7.4).

-

Radioligand: Use a high-affinity radiolabeled antagonist for the glycine site, such as [³H]MDL 105,519.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of O-methyl-D-serine.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value of O-methyl-D-serine and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

O-methyl-D-serine stands at an interesting crossroads in neuroscience research. Its well-defined role in synthetic chemistry as a precursor to Lacosamide has inadvertently brought to light its potential as a modulator of the NMDA receptor. While preliminary evidence suggests an antagonist profile at the glycine site, a comprehensive pharmacological investigation is required to fully elucidate its mechanism of action and potential applications. As researchers continue to probe the intricacies of NMDA receptor function, O-methyl-D-serine represents a valuable, yet underexplored, tool that may unlock new insights into synaptic transmission and the development of novel therapeutics for neurological disorders.

References

- Mothet, J. P., et al. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences, 97(9), 4926-4931.

- Wolosker, H., et al. (1999). Serine racemase: a glial enzyme synthesizing D-serine to regulate glutamate-N-methyl-D-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414.

- CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents. (n.d.).

- Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.

Sources

(R)-2-amino-3-methoxypropanoic acid as a serine derivative

An In-depth Technical Guide to (R)-2-amino-3-methoxypropanoic acid: A Key Serine Derivative in Modern Drug Development

Authored by a Senior Application Scientist

Abstract

This compound, also known as O-methyl-D-serine, is a non-proteinogenic amino acid derivative of D-serine. While its parent molecule, D-serine, is an important neuromodulator, this compound has carved out a distinct and critical role not as a direct biological effector, but as a high-value chiral building block in pharmaceutical synthesis.[1][2] Its structural rigidity, defined stereochemistry, and functional handles make it an indispensable intermediate. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a primary focus on its pivotal role in the manufacturing of the anti-epileptic drug, Lacosamide. We will delve into the causality behind its synthetic routes and provide actionable experimental protocols for researchers in drug development.

Introduction: The Significance of Serine and Its Derivatives

Serine, a polar, uncharged α-amino acid, is fundamental to a vast array of biological processes.[] It is a core component of proteins, a precursor in the biosynthesis of other amino acids like glycine and cysteine, and a key player in the metabolism of purines, pyrimidines, and sphingolipids.[4] The hydroxyl group on its side chain is a primary site for post-translational modifications, notably phosphorylation, which is a cornerstone of cellular signaling.